2-アミノ-4-(1-シアノ-2-エトキシ-2-オキソエチル)-4H-クロメン-3-カルボン酸エチル

概要

説明

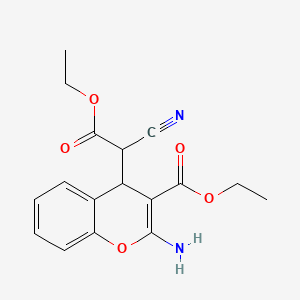

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is of interest due to its unique structure, which combines multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

科学的研究の応用

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

準備方法

The synthesis of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where salicylic aldehydes react with active methylene compounds in the presence of a catalyst. This is followed by intramolecular cyclization via Michael addition . The reaction conditions often include the use of ethanol as a solvent and piperidine as a base, with microwave irradiation to accelerate the reaction . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.

化学反応の分析

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation, but the compound’s multifunctional nature makes it a promising candidate for various therapeutic applications.

類似化合物との比較

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate can be compared to other chromene derivatives, such as:

2-amino-4H-chromene-3-carboxylate: Lacks the cyano and ethoxy groups, resulting in different chemical properties and biological activities.

4H-benzo[h]chromenes: These compounds have a fused benzene ring, which can enhance their biological activity.

Chromeno[2,3-d]pyrimidines: These derivatives contain a pyrimidine ring, offering unique interactions with biological targets. The presence of the cyano and ethoxy groups in ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate makes it distinct, providing additional sites for chemical modification and enhancing its versatility in research and industrial applications.

生物活性

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, also known as compound X, is a derivative of the chromene class of compounds. This article explores its biological activity, particularly its anticancer properties, interactions with antiapoptotic proteins, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

- CAS Number : 65673-61-2

- Molecular Formula : C17H18N2O5

- Molecular Weight : 330.34 g/mol

- Purity : 95% .

The compound features a chromene backbone, which is known for its diverse biological activities. The presence of the ethoxy and cyano groups enhances its pharmacological properties.

Interaction with Bcl-2 Proteins

Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate has been identified as an antagonist of antiapoptotic Bcl-2 proteins. These proteins play a crucial role in cancer cell survival by inhibiting apoptosis. The compound's ability to bind to Bcl-2, Bcl-xL, and Bcl-w proteins suggests it can induce apoptosis in cancer cells that overexpress these proteins .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

- Jurkat Cells : A type of T-cell leukemia that expresses high levels of Bcl-2.

- Non-Small Cell Lung Carcinoma (NCI-H460) : The compound was effective against this cell line, indicating broad-spectrum anticancer activity.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications at the 6-position of the chromene ring can enhance binding affinity and cytotoxicity. For instance, analogs with different alkyl groups at this position maintained or improved their efficacy against Bcl-2 proteins .

Study 1: Efficacy Against Bcl-2 Overexpression

A study evaluated several analogs of ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate for their ability to bind to Bcl proteins and induce apoptosis in cells overexpressing these proteins. The findings indicated that the most active analogs significantly inhibited cell growth and induced apoptosis through caspase activation .

Study 2: Combination Therapy Potential

In another investigation, the compound was tested in combination with other chemotherapeutic agents. Results showed enhanced efficacy when used alongside cisplatin, suggesting its potential as part of multi-drug regimens for treating resistant cancers .

Summary of Biological Activities

特性

IUPAC Name |

ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-3-22-16(20)11(9-18)13-10-7-5-6-8-12(10)24-15(19)14(13)17(21)23-4-2/h5-8,11,13H,3-4,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTICPMGJMIXVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC=CC=C2C1C(C#N)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984223 | |

| Record name | Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65673-61-2 | |

| Record name | Ethyl 2-amino-4-(cyanoethoxycarbonylmethyl)-4H-chromene-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What led to the unexpected formation of Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate in the study?

A1: The research aimed to synthesize 4-amino-2-hydroxy-5-methylidene-5H-chromeno[3,4-c]pyridine-1-carbonitriles using a multi-component reaction involving salicylaldehyde, ethyl cyanoacetate, and ammonium acetate. While this reaction was successful in ethanol, using water as a solvent instead led to the unexpected formation of Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate []. The researchers propose that this is due to the hydrogen bonding capacity of water with the cyano (-CN) group, increasing its electrophilicity and altering the reaction pathway [].

Q2: How was the structure of Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate confirmed in the study?

A2: The researchers used Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the compound. Specifically, the presence of a benzylic proton and a methine proton was indicated by distinct doublets observed in the H NMR spectrum at chemical shifts of 4.33 ppm and 4.54 ppm, respectively, with a coupling constant of 3.6 Hz [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。